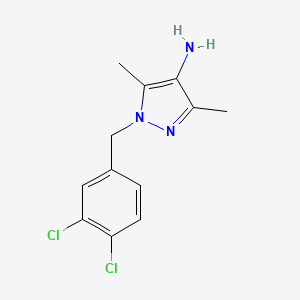

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

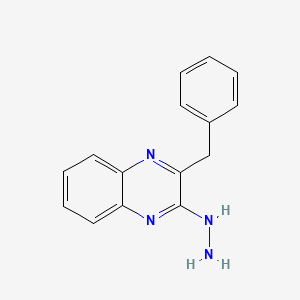

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (DCB-DMP) is a pyrazol-4-amine derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and most organic solvents. DCB-DMP is an important compound for a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

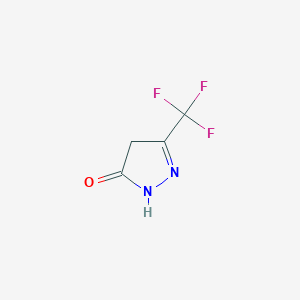

Domino Reactions for Functionalized Pyrazolopyridines : Novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines have been synthesized using a domino reaction involving N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines. This process, facilitated by the green catalyst l-proline, is significant for the formation of complex structures in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Reactivity with Appel Salt : Research on the reaction of 1H-pyrazol-5-amines with Appel salt has led to the formation of various compounds including N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. This study highlights the versatility of pyrazolamines in synthesizing diverse compounds (Koyioni et al., 2014).

Biological and Medicinal Applications

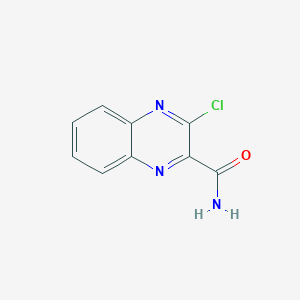

Anticancer Activity of Pyrazolopyrimidin-4-one Derivatives : A study explored the synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives, demonstrating significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This points to potential therapeutic applications in cancer treatment (Abdellatif et al., 2014).

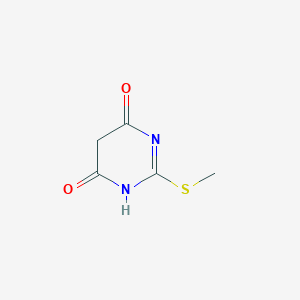

Antioxidant Properties of Pyrazolopyridine Derivatives : The synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amines led to the discovery of compounds with promising antioxidant properties. Some of these compounds also exhibited the ability to protect DNA from damage induced by bleomycin, indicating their potential use in antioxidant therapies (Gouda, 2012).

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOVJCULYZBBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336742 |

Source

|

| Record name | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

514800-76-1 |

Source

|

| Record name | 1H-Pyrazol-4-amine, 1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)